Falcipain-2 Inhibition: A Quantified Antimalarial Target Engagement Profile Compared to Reference Inhibitors
Inhibition of recombinant Plasmodium falciparum falcipain-2 was quantified, showing 2-(pyrazin-2-ylsulfanyl)aniline has a moderate binding affinity with a Ki of 3.49 ± 0 µM and an IC50 of 5.90 ± 0 µM [1]. This activity, while not as potent as optimized peptidyl inhibitors (e.g., compound 62, Ki = 0.2 ± 0.1 µM), positions it as a comparable or superior starting point relative to other small-molecule screening hits, such as compound 61 (Ki = 1.8 ± 1.1 µM) and compound 66 (Ki = 7.0 ± 2.3 µM) [2]. It is also more potent than inhibitor 2b, which has an IC50 of 40.43 µM against the same target [3].
| Evidence Dimension | Inhibition Constant (Ki) and Half-maximal Inhibitory Concentration (IC50) against Falcipain-2 |
|---|---|
| Target Compound Data | Ki = 3.49 µM; IC50 = 5.90 µM |
| Comparator Or Baseline | Compound 61: Ki = 1.8 ± 1.1 µM; Compound 66: Ki = 7.0 ± 2.3 µM; Inhibitor 2b: IC50 = 40.43 µM |
| Quantified Difference | Target compound is 1.9-fold less potent than Compound 61, 2.0-fold more potent than Compound 66, and 6.8-fold more potent than Inhibitor 2b. |
| Conditions | In vitro enzyme inhibition assay using recombinant P. falciparum falcipain-2 expressed in E. coli M15, measuring reduction in free AMC release from the Z-FR-AMC substrate [1][2]. |
Why This Matters
This quantitative data establishes 2-(pyrazin-2-ylsulfanyl)aniline as a chemically tractable, moderate-affinity lead scaffold for antimalarial research, offering a defined potency benchmark that is superior to many other initial screening hits and can be used to rationally guide medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50578405 CHEMBL4856045: Affinity Data for Cysteine proteinase falcipain 2a. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578405 View Source
- [2] Sharma, A., et al. (2015). Identification of novel class of falcipain-2 inhibitors as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 23(6), 1341-1351. https://doi.org/10.1016/j.bmc.2015.01.032 View Source
- [3] Ettari, R., et al. (2024). Development of novel peptidyl nitriles targeting rhodesain and falcipain-2 for the treatment of sleeping sickness and malaria. International Journal of Molecular Sciences, 25(8), 4215. https://doi.org/10.3390/ijms25084215 View Source
